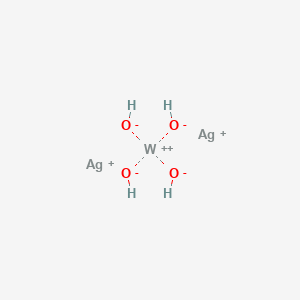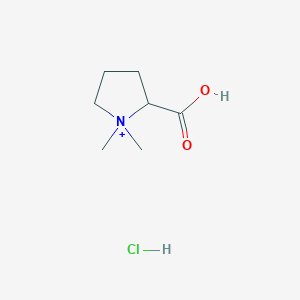
Proline betaine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Proline betaine hydrochloride can be synthesized through the methylation of proline. The process involves the reaction of proline with methyl iodide in the presence of a base, such as sodium hydroxide, to form N,N-dimethylproline. This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction of betaine from natural sources, such as sugar beets (Beta vulgaris). The extraction process includes accelerated solvent extraction coupled with solid-phase extraction . The extracted betaine is then subjected to further chemical reactions to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Proline betaine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form betaine aldehyde and subsequently betaine.
Reduction: It can be reduced to form N,N-dimethylproline.
Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Betaine aldehyde and betaine.
Reduction: N,N-dimethylproline.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
Mechanism of Action
Proline betaine hydrochloride exerts its effects through several mechanisms:
Osmoprotection: It helps maintain cellular hydration and function by stabilizing protein structures and regulating water balance.
Methylation: The compound acts as a methyl group donor in the methionine cycle, aiding in the remethylation of homocysteine to methionine.
Antioxidant: It exhibits antioxidant properties, reducing oxidative stress and preventing cellular damage.
Comparison with Similar Compounds
Proline betaine hydrochloride is similar to other betaine compounds, such as glycine betaine and choline betaine. it has unique properties that set it apart:
Glycine Betaine: While both compounds act as osmoprotectants, this compound has additional pharmacological effects, such as cardioprotection and neuroprotection.
Choline Betaine: This compound is more efficient in methylation reactions compared to choline betaine, making it a better candidate for reducing homocysteine levels.
List of Similar Compounds
- Glycine betaine
- Choline betaine
- N,N-dimethylglycine
- Betaine aldehyde
Properties
Molecular Formula |
C7H15ClNO2+ |
|---|---|
Molecular Weight |
180.65 g/mol |
IUPAC Name |
1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H/p+1 |
InChI Key |
DUNMULOWUUIQIL-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1(CCCC1C(=O)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



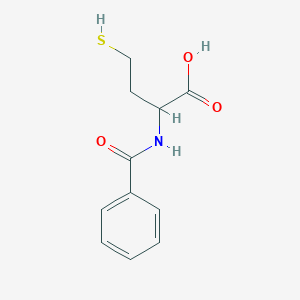
![1-[(Ammoniooxy)methyl]-3-bromobenzene chloride](/img/structure/B12511916.png)


![2-Chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12511934.png)
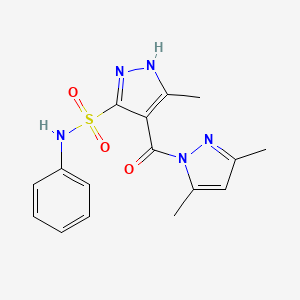
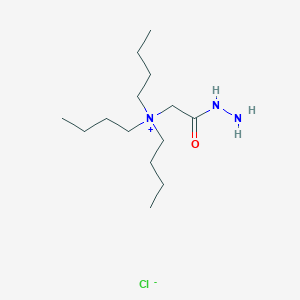
![Tert-butyl 2-[(1,3-dioxoisoindol-2-YL)oxy]-3-phenylpropanoate](/img/structure/B12511951.png)
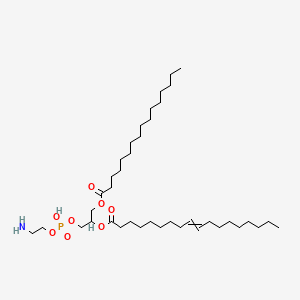
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylbutoxy)propanoic acid](/img/structure/B12511975.png)
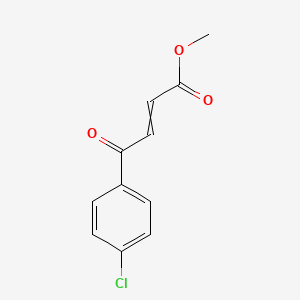
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12511977.png)
